N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its wide range of biological activities. The presence of the benzimidazole nucleus in various compounds has been associated with significant pharmacological properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide typically involves the condensation of 3,4,5-trimethoxybenzoic acid with 1H-benzimidazole-5-amine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring can be substituted with different functional groups
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown promise as an antimicrobial and antiviral agent.
Medicine: The compound is being investigated for its potential use in the treatment of cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzimidazole nucleus allows the compound to bind to various enzymes and receptors, inhibiting their activity. This can lead to the disruption of cellular processes such as DNA replication, protein synthesis, and cell division. The compound’s ability to interact with multiple targets makes it a versatile agent in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a benzimidazole nucleus.
Thiabendazole: Used as an antifungal and antiparasitic agent.
Cyclobendazole: Known for its antimicrobial properties.
Uniqueness
N-(1H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide stands out due to its unique combination of the benzimidazole nucleus with the trimethoxybenzamide moiety. This structural feature enhances its biological activity and broadens its range of applications compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C17H17N3O4 |
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Molecular Weight |
327.33 g/mol |
IUPAC Name |
N-(3H-benzimidazol-5-yl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C17H17N3O4/c1-22-14-6-10(7-15(23-2)16(14)24-3)17(21)20-11-4-5-12-13(8-11)19-9-18-12/h4-9H,1-3H3,(H,18,19)(H,20,21) |
InChI Key |
XFXSTFHBWDQHOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)N=CN3 |
Origin of Product |
United States |
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